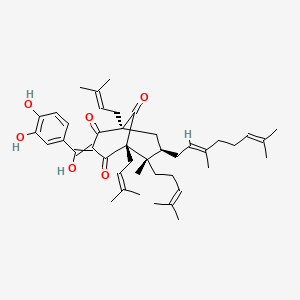

Guttiferone G

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C43H58O6 |

|---|---|

Poids moléculaire |

670.9 g/mol |

Nom IUPAC |

(1R,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C43H58O6/c1-27(2)13-11-15-31(9)16-18-33-26-42(23-20-29(5)6)38(47)36(37(46)32-17-19-34(44)35(45)25-32)39(48)43(40(42)49,24-21-30(7)8)41(33,10)22-12-14-28(3)4/h13-14,16-17,19-21,25,33,44-46H,11-12,15,18,22-24,26H2,1-10H3/b31-16+,37-36?/t33-,41+,42+,43-/m1/s1 |

Clé InChI |

HIGOXQQRSUDJCL-CIFXSQKRSA-N |

SMILES isomérique |

CC(=CCC/C(=C/C[C@@H]1C[C@]2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)[C@](C2=O)([C@@]1(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)/C)C |

SMILES canonique |

CC(=CCCC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)C)C |

Origine du produit |

United States |

Isolation and Characterization Methodologies for Guttiferone G

Extraction and Fractionation Techniques from Botanical Sources

Guttiferone G is a naturally occurring compound found in specific plant species, primarily within the Clusiaceae (Guttiferae) family. researchgate.net Researchers have successfully isolated this compound from various parts of these plants.

Garcinia macrophylla : The twigs of Garcinia macrophylla, a species found in the Suriname rainforest, have been identified as a source of this compound. nih.govthieme-connect.comthieme-connect.com

Symphonia globulifera : This species is another known producer of related guttiferone compounds, with various parts of the plant, including renewable ones, being investigated for these phytochemicals. nih.govthieme-connect.comthieme-connect.com While Guttiferone A is more prominently mentioned in the context of S. globulifera, the presence of a diverse range of guttiferones in this genus suggests its potential as a source for related compounds. researchgate.netresearchgate.net

The selection of the specific plant part is crucial as the concentration of the target compound can vary significantly.

The initial step in isolating this compound from plant material is solvent extraction. The choice of solvent is critical for efficiently extracting the compound while minimizing the co-extraction of undesirable substances.

A common approach involves sequential extraction with solvents of increasing polarity. For instance, in the isolation of this compound from Garcinia macrophylla, the twigs were extracted with ethyl acetate (B1210297) (EtOAc). thieme-connect.com This extract was then subjected to further partitioning. A typical partitioning scheme involves dissolving the crude extract in a mixture like 80% aqueous methanol (B129727) and then partitioning it against a non-polar solvent such as hexane. The aqueous methanol fraction can then be diluted and further partitioned with a solvent of intermediate polarity, like dichloromethane (B109758) (CH₂Cl₂), which was found to contain this compound. thieme-connect.comnih.gov

Methanol is another solvent frequently used for the initial extraction of compounds from the Garcinia and Symphonia species. ajol.infonih.gov The resulting crude extract is often concentrated and then partitioned between different solvent systems to separate compounds based on their polarity.

The optimization of extraction protocols is essential to maximize the yield of this compound. This can involve varying the solvent type, extraction time, and temperature.

Following solvent extraction and partitioning, the enriched fractions containing this compound require further purification using chromatographic techniques. These methods separate compounds based on their differential affinities for a stationary phase and a mobile phase.

Centrifugal Partition Chromatography (CPC) is a liquid-liquid preparative chromatographic technique that operates without a solid support, which prevents the irreversible adsorption of the sample. gilson.com This method has been successfully employed for the isolation of guttiferones from Symphonia globulifera. nih.govthieme-connect.comthieme-connect.com In a typical CPC application for guttiferone separation, a two-phase solvent system is used. For example, a system composed of cyclohexane/ethyl acetate/methanol/water has proven effective. nih.govthieme-connect.com The sample is introduced into the CPC instrument, and the separation occurs as the compounds partition differently between the two liquid phases, allowing for the collection of purified fractions. gilson.com This technique is scalable and allows for the isolation of gram quantities of pure compounds. nih.gov

Other preparative techniques include column chromatography over silica (B1680970) gel or Sephadex LH-20. For instance, fractions from the solvent partitioning of Garcinia macrophylla extract were chromatographed on a reversed-phase C-18 column, followed by further separation on Sephadex LH-20 to yield pure this compound. thieme-connect.com

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and preparative isolation of this compound and its isomers. nih.gov Analytical HPLC with a C18 column is often used to monitor the purity of fractions obtained from other chromatographic steps. researchgate.netiiarjournals.org

For preparative purposes, semi-preparative or preparative HPLC systems are utilized. These systems use larger columns and can handle higher sample loads. For example, a C18 column with a mobile phase consisting of a gradient of methanol and water has been used to purify guttiferone analogs. nih.goviiarjournals.org The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile at different wavelengths, aiding in the identification and collection of the target compound. iiarjournals.org In some challenging separations of guttiferone isomers, high-speed counter-current chromatography (HSCCC) combined with silver nitrate (B79036) has been successfully applied. nih.gov

Table 1: Chromatographic Techniques for Guttiferone Isolation

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

|---|---|---|---|

| Column Chromatography | Reversed-phase C-18 | Methanol/Water gradient | Enrichment |

| Column Chromatography | Sephadex LH-20 | Dichloromethane/Methanol gradient | Purification |

| Centrifugal Partition Chromatography (CPC) | Liquid (e.g., Cyclohexane/Ethyl Acetate/Methanol/Water) | Liquid | Preparative Isolation |

Chromatographic Separation Methods for this compound Enrichment

Spectroscopic and Spectrometric Approaches in Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

The molecular formula of this compound, C₄₃H₅₈O₆, was determined from its mass spectrometry data. thieme-connect.com The structural elucidation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. thieme-connect.comvt.edu

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. These include techniques like Correlation Spectroscopy (COSY), which shows proton-proton couplings, and Heteronuclear Multiple Bond Correlation (HMBC), which reveals long-range correlations between protons and carbons. uky.edu These analyses, when compared to the spectra of known related compounds like Guttiferone A, allow for the precise assignment of the structure of this compound. thieme-connect.com The relative stereochemistry of the molecule can be deduced from coupling constants and Nuclear Overhauser Effect (NOE) experiments. nih.govuky.edu

Table 2: Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

|---|---|---|

| Mass Spectrometry (MS) | Provides molecular weight and fragmentation pattern | Determination of molecular formula (C₄₃H₅₈O₆) |

| ¹H NMR | Chemical shifts and coupling constants of protons | Information on the proton framework of the molecule |

| ¹³C NMR | Chemical shifts of carbon atoms | Information on the carbon skeleton of the molecule |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

The structural backbone of this compound was pieced together primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. thieme-connect.comvt.edu This approach is standard for complex natural products, allowing for the unambiguous assignment of proton and carbon atoms and the establishment of their connectivity.

1D NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, provide initial information about the chemical environment of atoms within the molecule. The ¹H NMR spectrum reveals the number of different types of protons and their splitting patterns, which indicate adjacent protons, while the ¹³C NMR spectrum indicates the number of unique carbon environments. nih.goviiarjournals.org

2D NMR techniques are essential for assembling the molecular puzzle. Key experiments used for the guttiferone class of compounds include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. uky.edu

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule. uky.edumdpi.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Establishes the relative stereochemistry by identifying protons that are close to each other in space, irrespective of their bonding sequence. nih.gov

The structure of this compound was determined through a careful examination of these comprehensive 1D and 2D NMR datasets and by direct comparison to the well-characterized spectra of Guttiferone A. vt.edu

Table 1: Representative NMR Data for Guttiferone Analysis (Note: This table illustrates the type of data obtained for the guttiferone class of compounds. Specific chemical shifts for this compound are not detailed in the cited literature but would result from a similar analytical process.)

| Technique | Type of Information Obtained | Example Application for Guttiferones |

| ¹H NMR | Provides chemical shifts (δ) and coupling constants (J) for protons. | Identifies aromatic protons, olefinic protons, and methyl groups of the isoprenyl side chains. nih.goviiarjournals.org |

| ¹³C NMR | Provides chemical shifts (δ) for carbon atoms. | Distinguishes between carbonyl, aromatic, olefinic, and aliphatic carbons in the bicyclo[3.3.1]nonane core. nih.govmdpi.com |

| COSY | Reveals ¹H-¹H spin-spin coupling networks. | Confirms the structure of side chains and proton sequences within the cyclic core. uky.edu |

| HSQC | Correlates each proton with its directly attached carbon. | Assigns specific ¹³C signals based on the known ¹H assignments. mdpi.com |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Establishes the connection of prenyl groups and the benzoyl moiety to the bicyclic core. uky.edu |

Mass Spectrometry (MS) Techniques for Molecular Formula Determination

Mass spectrometry is a critical tool for determining the elemental composition of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would have been employed to ascertain its molecular formula with high accuracy. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) or High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) are commonly used for this class of compounds. nih.govmdpi.com These methods provide a highly precise mass-to-charge ratio of the molecular ion, allowing for the calculation of a unique elemental composition. The molecular formula for this compound has been determined to be C₄₃H₅₈O₆. nih.gov

Table 2: Molecular Formula and Mass Data for this compound

| Property | Value | Source |

| Molecular Formula | C₄₃H₅₈O₆ | nih.gov |

| Monoisotopic Mass | 670.42333957 Da | nih.gov |

| Exact Mass | 670.42333957 Da | nih.gov |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD) for Absolute Configuration)

While NMR and MS can define the planar structure and relative stereochemistry of a molecule, determining its absolute configuration requires chiroptical methods. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique used for this purpose, especially for complex chiral molecules like guttiferones that may not easily form crystals for X-ray analysis. acs.orgacs.org

The process involves measuring the experimental ECD spectrum of the compound and comparing it to a theoretically calculated spectrum. thieme-connect.com Computational methods, such as Time-Dependent Density-Functional Theory (TDDFT), are used to predict the ECD spectra for possible stereoisomers. thieme-connect.comresearchgate.net A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. acs.org This combined experimental and computational approach is the modern standard for assigning stereochemistry to natural products in solution. researchgate.netnih.gov While the initial reports focused on the structural elucidation of this compound, a definitive assignment of its absolute stereochemistry would rely on such chiroptical analysis. thieme-connect.comvt.edu

Crystallographic Analysis of this compound (if applicable in literature)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, angles, and absolute stereochemistry. However, its application is contingent upon the ability to grow a high-quality single crystal of the compound, which is not always feasible for complex natural products. scielo.brscielo.br

In the case of the guttiferone family, X-ray crystallography has been successfully applied to determine the structure of related compounds, such as Guttiferone A. scielo.brscielo.br The structural data from Guttiferone A was instrumental in the comparative analysis for elucidating the structure of this compound. vt.edu However, a review of the current literature indicates that a single-crystal X-ray structure for this compound itself has not been reported.

Biosynthetic Pathways and Precursor Studies of Guttiferone G

Overview of Polyketide Biosynthesis in Guttiferone Production

The core structure of Guttiferone G, a substituted benzophenone (B1666685), is derived from a mixed biosynthetic origin. The A-ring of the benzophenone skeleton originates from the shikimate pathway, yielding benzoyl-CoA as a precursor. researchgate.net The B-ring, a phloroglucinol (B13840) moiety, is assembled through the polyketide pathway. researchgate.net This process is initiated by the enzyme benzophenone synthase (BPS), a type III polyketide synthase. researchgate.net

Benzophenone synthase catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA. This reaction proceeds through a series of decarboxylative Claisen condensations to form a linear tetraketide intermediate. Subsequently, this intermediate undergoes an intramolecular C6->C1 aldol (B89426) condensation, followed by aromatization, to yield the characteristic 2,4,6-trihydroxybenzophenone (B1214741) scaffold. researchgate.net This fundamental structure then serves as the substrate for further modifications, including the extensive isoprenylation that is a hallmark of the guttiferone family.

The general scheme of the polyketide biosynthesis leading to the benzophenone core is summarized in the table below.

Table 1: Key Steps in the Polyketide Biosynthesis of the Benzophenone Core

| Step | Substrates | Key Enzyme | Intermediate/Product |

|---|---|---|---|

| 1 | 1x Benzoyl-CoA + 3x Malonyl-CoA | Benzophenone Synthase (BPS) | Linear tetraketide |

| 2 | Linear tetraketide | Benzophenone Synthase (BPS) | 2,4,6-trihydroxybenzophenone |

Enzymatic Steps and Gene Clusters Involved in Isoprenylation and Cyclization

Following the formation of the benzophenone core, the subsequent key modifications are isoprenylation and cyclization. While the specific gene clusters and enzymes responsible for the biosynthesis of this compound have not been fully characterized, research on other polyisoprenylated benzophenones provides significant insights into these processes.

Isoprenylation: The addition of isoprenyl groups is catalyzed by a class of enzymes known as prenyltransferases. These enzymes utilize dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) as isoprenoid donors. researchgate.net The prenyltransferases mediate the C-alkylation of the phloroglucinol ring of the benzophenone core. researchgate.net The extensive isoprenylation of the guttiferone skeleton suggests the involvement of multiple prenyltransferase enzymes, each potentially exhibiting specific regioselectivity for the attachment of the isoprenyl moieties.

Cyclization: The complex polycyclic structure of many guttiferones, including the characteristic bicyclo[3.3.1]nonane-2,4,9-trione core, is the result of intricate intramolecular cyclizations of the isoprenylated benzophenone intermediates. nih.govnih.gov These cyclization reactions are likely enzyme-catalyzed, although spontaneous cyclizations under specific cellular conditions have also been proposed. The formation of such complex ring systems is a critical step in generating the structural diversity observed within the guttiferone family. For instance, the oxidation of a polyisoprenylated benzophenone can lead to the formation of a tetracyclic xanthone (B1684191), indicating the potential for oxidative cyclization mechanisms. nih.govacs.org

The table below outlines the general enzymatic steps involved in the modification of the benzophenone core.

Table 2: General Enzymatic Steps in Isoprenylation and Cyclization

| Step | Process | Enzyme Class | Substrate | Product |

|---|---|---|---|---|

| 1 | Isoprenylation | Prenyltransferase | Benzophenone Core | Isoprenylated Benzophenone |

| 2 | Cyclization | Cyclase (putative) | Isoprenylated Benzophenone | Polycyclic Guttiferone Skeleton |

Proposed Biosynthetic Cascade Leading to the this compound Skeleton

Based on the established biosynthetic principles for polyisoprenylated acylphloroglucinols, a plausible biosynthetic cascade for the this compound skeleton can be proposed. This pathway would commence with the formation of the 2,4,6-trihydroxybenzophenone core as described in section 3.1.

This core would then undergo a series of sequential isoprenylation events, catalyzed by specific prenyltransferases. The number and placement of these isoprenyl groups are critical determinants of the final guttiferone structure. Following isoprenylation, the flexible side chains would undergo a series of intramolecular cyclizations to form the rigid polycyclic skeleton. This cascade of reactions likely involves several enzymatic steps to control the stereochemistry and regioselectivity of the cyclizations, ultimately leading to the formation of the this compound structure.

While the exact sequence of these events is yet to be determined for this compound, the general pathway highlights the key transformations required to build this complex natural product from simple metabolic precursors.

Role of Endophytic Organisms in Guttiferone Biosynthesis and Modification

Endophytic organisms, particularly fungi, that reside within plant tissues have been recognized as significant contributors to the chemical diversity of their host plants. nih.govnih.gov They can produce a wide array of secondary metabolites, some of which may be identical or structurally related to compounds produced by the host plant. japsonline.com

In the context of guttiferones, research has demonstrated the direct involvement of endophytic fungi in their modification. A notable example is the biotransformation of Guttiferone A by the endophytic fungus Bipolaris cactivora, which was isolated from the leaves of Symphonia globulifera. rsc.org This fungus was found to catalyze the cyclization of Guttiferone A to form two regioisomeric xanthone derivatives, 1,16-oxy-guttiferone and 3,16-oxy-guttiferone. rsc.org Interestingly, these compounds are also present in the host plant, suggesting that the endophyte may be responsible for their formation in planta. rsc.org

This finding underscores the potential for endophytic organisms to contribute to the biosynthesis and structural diversification of guttiferones. It is plausible that endophytes associated with Garcinia species, the primary source of this compound, may harbor enzymes capable of catalyzing key steps in its biosynthesis or subsequent modifications. The interaction between the host plant and its endophytic community could therefore be a crucial factor in the production of these complex molecules.

Chemical Synthesis and Analog Design Strategies of Guttiferone G

Total Synthesis Approaches to the Guttiferone G Core Structureresearchgate.net

The core bicyclo[3.3.1]nonane-2,4,9-trione structure of this compound, adorned with multiple stereocenters and prenyl groups, demands a highly controlled and efficient synthetic approach. nih.govnih.gov Key strategies have focused on the stereoselective construction of this complex framework.

A notable and efficient strategy for the construction of the bicyclic core of guttiferones involves an oxidative dearomatization–radical cyclization sequence. nih.govrsc.org This approach commences with a strategically functionalized para-hydroquinone which undergoes oxidative dearomatization to generate a key intermediate. nih.gov This intermediate is then poised for a tandem 5-exo radical cyclization, which efficiently assembles the bridged bicyclic core of the molecule. nih.govrsc.org A significant advantage of this methodology is the potential for a late-stage asymmetric desymmetrization of a symmetric intermediate, which opens pathways to various members of the guttiferone family. nih.gov The local symmetry in intermediates, particularly with the bis-prenyl substitution at the bridgehead, simplifies the initial synthetic steps. nih.gov

The general synthetic sequence can be summarized as follows:

Assembly of a para-hydroquinone precursor: This involves the coupling of a phenol (B47542) derivative with a malonate derivative. nih.gov

Oxidative Dearomatization: The para-hydroquinone is oxidized to form a para-quinone monoketal. nih.govrsc.org

Tandem Radical Cyclization: The resulting ketal undergoes consecutive 5-exo radical cyclizations to form the symmetrical bridged bicyclic product. nih.gov

Functional Group Manipulation: Subsequent steps, such as cross-metathesis, can be employed to install the required prenyl side chains. nih.gov

The synthesis of this compound and its analogs requires precise control over the stereochemistry of multiple chiral centers. researchgate.net The challenge lies in establishing the correct relative and absolute configurations of these centers within the cyclohexanone (B45756) framework. researchgate.net

A successful approach to achieve full control of stereoselectivity involves a strategy of conformational control. nih.gov This methodology strictly separates the operations that construct the core framework from those that decorate it with functional groups. researchgate.netnih.gov This separation allows for a more controlled and predictable introduction of stereocenters. For instance, in the synthesis of related compounds like guttiferone A, which also possesses a complex stereochemical arrangement, this approach has proven effective in achieving a 13-step synthesis with complete control over four adjacent stereocenters. researchgate.netnih.gov

Key aspects of stereoselective control include:

Substrate-controlled reactions: Utilizing the inherent conformational biases of cyclic intermediates to direct the approach of reagents from a specific face. ethz.ch

Use of chiral auxiliaries: Employing chiral molecules that temporarily attach to the substrate to guide the stereochemical outcome of a reaction, and are subsequently removed. ethz.ch

Asymmetric catalysis: Using chiral catalysts to create the desired stereoisomer in excess.

While the total synthesis of this compound itself has not been detailed as extensively as some of its relatives like Guttiferone A, the principles established in these syntheses provide a clear roadmap for accessing its complex stereochemical architecture. nih.govnih.gov

Synthetic Accessibility and Challenges in this compound Synthesis

To date, a formal total synthesis of this compound has not been reported in scientific literature. However, the synthetic accessibility and inherent challenges can be largely inferred from the successful total syntheses of structurally related polyprenylated polycyclic acylphloroglucinols (PPAPs), most notably Guttiferone A. nih.govthieme-connect.comresearchgate.net The core chemical architecture of this compound, featuring a dense array of stereocenters and a complex bicyclo[3.3.1]nonane framework, presents formidable obstacles for synthetic chemists. nih.govresearchgate.netresearchgate.net

The primary challenges in the synthesis of this compound and its analogues are centered on two key areas: the construction of the sterically congested bicyclo[3.3.1]nonane core and the precise control of the multiple stereocenters. nih.govthieme-connect.comrsc.org The bicyclo[3.3.1]nonane motif is a privileged structure found in over a thousand natural products and its synthesis has been the subject of extensive research. researchgate.netnih.gov Various strategies have been developed for its construction, including intramolecular aldol (B89426) condensations, tandem Michael addition-Claisen condensation cascades, and organo-catalyzed aldol condensations. rsc.orgacs.org

In the context of this compound, the synthesis would necessitate a strategy that allows for the late-stage introduction of the various prenyl and acyl groups onto the core structure. This approach, termed the separation of framework-decorating from framework-constructing operations, was successfully employed in the synthesis of Guttiferone A and would be crucial for accessing this compound. nih.govresearchgate.net

A significant hurdle in the synthesis of this compound is the diastereoselective installation of its numerous stereocenters. The synthesis of Guttiferone A, which shares a similar stereochemical profile, revealed the difficulty in controlling the relative configuration at various carbon centers. thieme-connect.com For instance, direct decarboxylative allylation to establish a key stereocenter proved to be unselective, necessitating a more elaborate, multi-step sequence involving a ring-closing metathesis to enforce the desired stereochemical outcome. thieme-connect.com A similar strategic maneuver would likely be required for a successful synthesis of this compound.

The following table summarizes key challenging reaction steps and strategies that would be anticipated in a total synthesis of this compound, based on the synthesis of the closely related Guttiferone A. thieme-connect.com

| Reaction Step | Challenge | Strategy Employed in Guttiferone A Synthesis | Reagents | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1,4-Addition | Introduction of the C6-homoallyl group with correct relative stereochemistry at C1, C6, and C7. | Conformational control of the enone substrate. | LiCl, CuI, MeMgBr, TMSCl | 89 | 1:2.2 |

| Decarboxylative Allylation | Establishing the correct stereochemistry at C5. | Initial direct attempts failed, leading to the wrong diastereomer. | [Pd2dba3], Tol3P | - | Exclusively wrong isomer |

| Ring-Closing Metathesis | To create a rigid bicyclic intermediate to control subsequent stereochemistry. | Formation of a temporary bicyclic system to shield one face of the molecule. | Grubbs II catalyst | 94 | - |

| Diastereoselective Allylation | Installation of the C5-allyl group with the desired stereochemistry. | Utilization of the rigid bicyclic intermediate to direct the incoming electrophile. | NaH, F | 90 (for 2 steps) | >95:5 |

| Claisen Condensation | Formation of the final ring of the bicyclo[3.3.1]nonane core. | Base-mediated cyclization of the diketone precursor. | t-BuOK | 90 | - |

Table 1: Anticipated Challenging Steps in this compound Synthesis

Molecular and Cellular Biological Activities of Guttiferone G Mechanistic Focus

Enzyme and Protein Modulation by Guttiferone G

This compound has been identified as an inhibitor of the sirtuin (SIRT) family of NAD+-dependent deacetylases. soton.ac.uk Sirtuins are crucial regulators of various cellular processes, including gene silencing, DNA repair, and metabolism, through the deacetylation of histone and non-histone protein targets.

Research has demonstrated that this compound inhibits the activity of recombinant human SIRT1 and SIRT2 at micromolar concentrations. nih.gov While precise IC50 values for this compound are not extensively reported in the available literature, its inhibitory action against these two specific sirtuin isoforms highlights a degree of selectivity in its molecular interactions. The inhibition of SIRT1 and SIRT2 suggests that this compound can interfere with the deacetylation of a wide range of substrates involved in cellular regulation.

| Compound | Target Enzyme | Reported Activity |

|---|---|---|

| This compound | SIRT1 (human, recombinant) | Inhibition at micromolar concentrations |

| This compound | SIRT2 (human, recombinant) | Inhibition at micromolar concentrations |

The physicochemical properties of natural compounds can significantly influence their biological activity. Studies on the related compound, guttiferone A, have revealed that its aggregation state plays a crucial role in its interaction with SIRT1. The activity of guttiferone A against SIRT1 was found to be dependent on the protein concentration and the presence of detergents, which can alter the aggregation of the compound. This suggests that the formation of guttiferone aggregates may be a key factor in how it modulates sirtuin activity. While this has been demonstrated for guttiferone A, it raises the possibility that the aggregation state of this compound could similarly impact its inhibitory effects on SIRT1 and SIRT2.

SIRT1 and SIRT2 are key epigenetic modulators that deacetylate histone proteins, thereby influencing chromatin structure and gene expression. nih.govmdpi.com By inhibiting these sirtuins, this compound can lead to a state of histone hyperacetylation. Increased acetylation of histones is generally associated with a more open chromatin structure, which can lead to the transcriptional activation of previously silenced genes. The inhibition of SIRT1 and SIRT2 by this compound, therefore, has direct implications for epigenetic regulation, potentially altering gene expression patterns that control cellular processes such as cell cycle progression, apoptosis, and differentiation. nih.govmdpi.com

While direct studies on this compound's effect on Poly(ADP-ribose) Polymerase (PARP) are limited, research on related guttiferone compounds provides strong indications of potential activity. For instance, treatment with guttiferone E has been shown to induce the cleavage of PARP. nih.gov PARP is a key enzyme involved in DNA repair and the regulation of apoptosis. Its cleavage is a hallmark of cells undergoing programmed cell death. The ability of a closely related guttiferone to induce PARP cleavage suggests that this compound may also modulate this important cellular process, potentially contributing to its observed biological effects.

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism. Evidence from studies on other guttiferones suggests that this class of compounds can modulate the mTOR signaling pathway. Specifically, guttiferone E has been observed to reduce the levels of mTOR. nih.gov Furthermore, guttiferone K has been shown to inhibit the TLR/Akt/mTOR signaling pathway. soton.ac.uk This inhibition of mTOR signaling can lead to the activation of autophagy and a reduction in inflammation. soton.ac.uk Given these findings with structurally similar compounds, it is plausible that this compound also exerts some of its biological effects through the modulation of the mTOR signaling pathway.

Liver X Receptor (LXR) Ligand Activity (referencing related Guttiferones with potential applicability)

The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating the metabolism of cholesterol and lipids. While direct studies on this compound's interaction with LXRs are limited, research on related compounds suggests that the guttiferone family may possess LXR ligand activity.

One study reported that a compound identified as "guttiferone" demonstrated inhibitory activity against LXRα with a half-maximal inhibitory concentration (IC50) of 3.4 µM. This inhibition was noted to be approximately five times more selective for LXRα over LXRβ. However, the same report also indicated that this guttiferone did not exhibit any LXR activity in coactivation assays, presenting a point of ambiguity that requires further investigation to clarify the precise nature of the interaction.

Further supporting the potential for this class of compounds to interact with LXR is evidence from other related molecules. For instance, Guttiferone I, a prenylated benzophenone (B1666685) structurally related to this compound, has been identified as an LXR ligand. The activity of these related compounds suggests that this compound could potentially share this ability to modulate LXR pathways, a hypothesis that warrants direct experimental validation.

Involvement with HSPA8 Chaperone Protein (referencing related Guttiferones)

The Heat shock cognate 71 kDa protein 8 (HSPA8), also known as Hsc70, is a constitutively expressed molecular chaperone. It is crucial for maintaining protein homeostasis by assisting in the folding of newly synthesized proteins, refolding of misfolded proteins, and directing damaged proteins for degradation. Despite the integral role of HSPA8 in cellular health and disease, there is currently no scientific literature available that documents a direct interaction or involvement between this compound, or any related guttiferones, and the HSPA8 chaperone protein. Further research is required to explore this potential area of molecular interaction.

Acetylcholinesterase and Butylcholinesterase Inhibition (referencing related Guttiferones)

Acetylcholinesterase (AChE) and Butylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease. While direct enzymatic assays on this compound have not been reported, studies on extracts from various Garcinia species, the natural source of guttiferones, indicate that compounds within this genus possess cholinesterase inhibitory activity.

Extracts from the fruit of Garcinia parvifolia have been shown to inhibit acetylcholinesterase in a concentration-dependent manner. Similarly, a comprehensive analysis of the pericarp of Garcinia mangostana revealed significant inhibitory activity against AChE, with an IC50 value of 70.56 µg/mL. In another study, the ethyl acetate (B1210297) extract of Garcinia hombroniana bark demonstrated potent activity against both AChE and BChE, with IC50 values of 13.73 µg/ml and 32.17 µg/ml, respectively. Furthermore, novel compounds isolated from the stem bark of Garcinia atroviridis have also been identified as inhibitors of both AChE and BChE.

These findings from various Garcinia species suggest that the chemical constituents, which include a variety of guttiferones and other polyisoprenylated benzophenones, are likely responsible for the observed anticholinesterase effects. This implies a potential, yet unconfirmed, applicability for this compound as a cholinesterase inhibitor.

Cellular Pathway Modulation by this compound

Apoptosis Induction in Cancer Cell Lines (in vitro studies)

This compound and its related compounds have demonstrated significant potential in modulating cellular pathways to induce apoptosis, or programmed cell death, in various cancer cell lines. A study identified this compound as a substantial inhibitor of the human sirtuins SIRT1 and SIRT2 at micromolar concentrations nih.gov. The inhibition of sirtuins, particularly SIRT1, is a recognized strategy for activating apoptosis in cancer cells nih.gov.

The pro-apoptotic activity is a shared characteristic among several guttiferones, as evidenced by numerous in vitro studies on cancer cell lines.

Guttiferone A : Showed dose-dependent reduction in the viability of MCF-7 human breast cancer cells, with an IC50 of 15 μM, and induced apoptosis nih.govjbuon.com.

Guttiferone E : Exhibited notable cytotoxicity against osimertinib-resistant H1975 lung cancer cells, with IC50 values of 2.56 µM in 2D culture and 11.25 µM in 3D culture. Co-treatment with carboplatin (B1684641) resulted in more prominent apoptosis than either drug alone nih.goviiarjournals.orgresearchgate.net. It also induced apoptosis in human (A-375) and murine (B16-F10) melanoma cells nih.govresearchgate.net.

Guttiferone BL : Displayed potent antiproliferative effects against several human cancer cells, including HeLa (cervical), PA-1 (ovarian), and U87-MG (glioblastoma), with IC50 values of 3.99 µM, 5.00 µM, and 7.99 µM, respectively. It was shown to induce apoptosis in PA-1 ovarian cancer cells nih.govnih.govresearchgate.netresearchgate.net.

These findings collectively underscore the potential of the guttiferone class of compounds, including this compound, as inducers of apoptosis in malignant cells.

The induction of apoptosis by guttiferones frequently involves the intrinsic, or mitochondrial-dependent, pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of key apoptotic proteins.

Studies on Guttiferone BL have provided a clear example of this mechanism in PA-1 ovarian cancer cells. Treatment with Guttiferone BL led to a decrease in the mitochondrial membrane potential and significantly modulated the expression of Bcl-2 family proteins. Specifically, it promoted the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that triggers mitochondrial outer membrane permeabilization. Consequently, this led to the upregulation of the initiator caspase-9 and the executioner caspase-3, key proteases that dismantle the cell during apoptosis nih.govnih.govresearchgate.netresearchgate.net.

Similarly, Guttiferone A was found to induce apoptosis in MCF-7 breast cancer cells through mitochondrial-mediated oxidative stress. Its administration resulted in a significant reduction in the mitochondrial membrane potential and an enhanced upregulation of the pro-apoptotic protein Bax nih.govjbuon.com.

In addition to the mitochondrial pathway, evidence suggests that guttiferones can induce apoptosis through the endoplasmic reticulum (ER) stress pathway. The ER is responsible for protein folding and assembly, and the accumulation of misfolded proteins triggers a state of stress that can lead to apoptosis.

The cytotoxic mechanism of Guttiferone E in tumor cells has been linked to the triggering of the ER apoptotic pathway. This involves an increase in the expression of genes such as X-box binding protein 1 (XBP1) and activating transcription factor 4 (ATF4), which are key mediators of the unfolded protein response (UPR) that is activated during ER stress iiarjournals.org. This activation subsequently leads to the expression of apoptosis-inducing enzymes including caspase-9 and caspase-3/7 iiarjournals.org. A broader review of polyisoprenylated benzophenones confirms that these compounds can affect cancer cells by turning on ER stress genes, including XBP1, ATF4, and DDIT3/CHOP, which ultimately pushes the cell towards apoptosis.

Cell Cycle Arrest Mechanisms

Based on the provided search results, there is no specific information available regarding the mechanisms of cell cycle arrest induced by this compound. Research on related compounds, such as Guttiferone K, has shown the ability to induce G0/G1 cell cycle arrest in human colon cancer cells by down-regulating cyclins and cyclin-dependent kinases nih.govnih.govnih.gov. Similarly, Guttiferone E was found to increase cell populations in the G0/G1 phase in human melanoma cells thieme-connect.com. However, studies detailing these effects for this compound specifically were not identified.

Inhibition of Cell Proliferation and Migration in Cancer Cell Lines

Specific research findings on the inhibition of cell proliferation and migration in cancer cell lines by this compound are not detailed in the available search results. Studies on other variants, like Guttiferone K, have demonstrated the inhibition of hepatocellular carcinoma cell migration and invasion nih.gov. Guttiferone E has also been shown to inhibit the migration of melanoma cells thieme-connect.com. Comprehensive studies focusing solely on the anti-proliferative and anti-migratory effects of this compound are not present in the provided materials.

Modulation of DNA Damage and Repair Pathways

This compound has been shown to modulate pathways related to DNA damage and repair through the inhibition of sirtuins. One study demonstrated that this compound substantially inhibited recombinant human SIRT1 and SIRT2 at micromolar concentrations nih.gov. Sirtuin 1 (SIRT1) is a protein deacetylase that plays a role in several biological functions, including the repair of DNA damage nih.gov. By inhibiting SIRT1, this compound may interfere with the DNA damage response, a critical component of genomic integrity maintenance nih.gov.

| Compound | Target Enzyme | Effect | Implication |

| This compound | SIRT1, SIRT2 | Inhibition | Modulation of DNA damage repair pathways |

Anti-inflammatory Mechanisms (e.g., signaling pathways related to inflammation)

Specific anti-inflammatory mechanisms and related signaling pathways for this compound were not identified in the search results. Other guttiferones, such as Guttiferone E and K, have been reported to possess anti-inflammatory properties by targeting pathways like the NF-κB and Akt/mTOR signaling pathways nih.govnih.gov.

Immunomodulatory Mechanisms (e.g., PD-1/PD-L1 axis modulation)

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) form a critical immune checkpoint pathway that tumor cells often exploit to evade the host's immune system. nih.gov The interaction between PD-1 on T-cells and PD-L1 on tumor cells suppresses T-cell activity, thereby attenuating the anti-tumor immune response. nih.gov While various natural compounds have been investigated for their ability to modulate this axis, current scientific literature based on the conducted searches does not provide specific evidence detailing the direct activity of this compound (Oblongifolin C) on the PD-1/PD-L1 pathway. Further research is required to elucidate whether this compound possesses immunomodulatory properties via this or other immune checkpoint mechanisms.

Mitochondrial Biogenesis and Thermogenesis Induction (referencing related Guttiferones)

Mitochondria are central to cellular energy homeostasis, and the processes of mitochondrial biogenesis (the creation of new mitochondria) and thermogenesis (heat production) are key components of metabolic regulation. nih.govmdpi.com Polyphenols, a broad class of natural compounds to which guttiferones belong, are recognized as molecules capable of modulating pathways that regulate these mitochondrial processes. nih.govmdpi.com

While direct studies on this compound's role in mitochondrial biogenesis and thermogenesis are limited, research on the related compound Guttiferone J provides insight into the potential mechanisms for this class of molecules. Guttiferone J has been shown to induce the "browning" of white adipose tissue, a process characterized by increased mitochondrial density and heat production. This is achieved by increasing the expression and activity of the deacetylase sirtuin 3 (SIRT3). Activated SIRT3, in turn, modifies the PPARγ coactivator-1α, a master regulator of mitochondrial biogenesis, and promotes the expression of uncoupling protein 1 (UCP1), which is essential for thermogenesis. nih.gov This mechanism suggests that guttiferones, as a class, may possess the ability to enhance energy expenditure through the modulation of mitochondrial function.

Specific Biological Activities in Model Systems

Antitumor Effects in in vitro Cell Lines (e.g., lung, breast, ovarian, colon cancer cell lines)

This compound (Oblongifolin C) has demonstrated significant anti-proliferative and pro-apoptotic properties against a variety of cancer cell lines in vitro. Its anticancer activity is multifaceted, involving the induction of apoptosis (programmed cell death) and the inhibition of autophagic flux, a cellular degradation process that cancer cells can use to survive under stress. nih.govfrontiersin.org

Notably, this compound maintains robust activity in cancer cells that exhibit a multi-drug-resistant (MDR) phenotype. nih.gov For instance, in P-glycoprotein-overexpressing HCT-15 colon cancer cells, this compound showed a half-maximal inhibitory concentration (IC50) of 9.8 µM, whereas the conventional chemotherapy drug paclitaxel was significantly less effective with an IC50 of 123.9 µM. nih.gov In combination with the related compound Guttiferone K, it synergistically inhibits the growth of HCT116 human colorectal cancer cells, with a combined IC50 value of 3.4 µmol/L. nih.gov The mechanism for this synergistic effect involves the enhanced production of reactive oxygen species (ROS) and the activation of the JNK protein phosphorylation pathway, leading to more prominent apoptosis. nih.gov

Studies have shown its efficacy across multiple cancer types, with IC50 values in various cell lines typically ranging from 5 to 20 µM. nih.gov

| Cell Line | Cancer Type | Reported IC50 Value (µM) | Reference |

|---|---|---|---|

| HCT-15 (MDR) | Colon Cancer | 9.8 | nih.gov |

| HCT116 | Colorectal Cancer | 3.4 (in combination with Guttiferone K) | nih.gov |

| MIA PaCa-2 | Pancreatic Cancer | ~5.7 | nih.gov |

| Capan-1 | Pancreatic Cancer | ~7.8 | nih.gov |

| SW1990 | Pancreatic Cancer | ~12.2 | nih.gov |

Antitumor Effects in in vivo Animal Models (e.g., tumor xenografts in mice)

The antitumor potential of this compound (Oblongifolin C) has been corroborated in preclinical in vivo animal models. These studies, typically utilizing tumor xenografts where human cancer cells are implanted into immunocompromised mice, demonstrate the compound's ability to suppress tumor growth and metastasis. nih.gov

In a xenograft model using human melanoma MDA-MB-435 cells, this compound was found to be as potent as the established chemotherapy agent etoposide at reducing tumor growth, but with reduced toxicity. frontiersin.orgnih.gov It has also demonstrated significant efficacy in reducing the growth of gemcitabine-resistant pancreatic tumors in mice. nih.gov In a cervical tumor model, this compound administration resulted in approximately 40% tumor growth inhibition. nih.gov This effect was markedly enhanced to about 80% growth inhibition when combined with a calorie-restricted diet, highlighting a potential link between its mechanism and cellular metabolism. nih.gov

| Animal Model | Cancer Type / Cell Line | Key Finding | Reference |

|---|---|---|---|

| Xenograft Mouse Model | Melanoma (MDA-MB-435) | Tumor growth reduction comparable to etoposide. | frontiersin.orgnih.gov |

| Xenograft Mouse Model | Cervical Tumor | ~40% tumor growth inhibition alone; ~80% with caloric restriction. | nih.gov |

| Xenograft Mouse Model | Pancreatic Cancer (Gemcitabine-resistant MIA PaCa-2) | Markedly reduced tumor growth. | nih.gov |

Antimicrobial and Antifungal Mechanisms against Pathogens

The class of polyisoprenylated acylphloroglucinols, which includes this compound, is known to possess a range of antimicrobial properties. nih.gov Related compounds such as Guttiferone A have been reported to exert both antibacterial and antifungal effects. nih.gov While these findings suggest a broad potential for this chemical family in combating microbial pathogens, specific studies detailing the mechanistic actions or minimum inhibitory concentrations (MICs) of this compound (Oblongifolin C) against specific bacterial and fungal pathogens were not identified in the conducted research. Therefore, its precise spectrum of activity and mechanisms of antimicrobial action remain an area for future investigation.

Antiparasitic Actions (e.g., antimalarial activity against Plasmodium falciparum, antileishmanial activity)

Parasitic diseases like malaria and leishmaniasis continue to pose a significant global health burden. nih.gov Natural products are a key source for new antiparasitic drug leads. nih.gov Within the guttiferone family, compounds have shown promising activity against various parasites. For example, Guttiferone A has demonstrated notable antiparasitic activities. nih.gov However, specific research focused on the efficacy and mechanism of action of this compound (Oblongifolin C) against parasites such as Plasmodium falciparum or Leishmania species is not available in the current literature. The potential of this compound as an antimalarial or antileishmanial agent is yet to be determined.

Neuroprotective Mechanisms in Cellular Models (e.g., protection against oxidative or excitotoxic injury)

While research specifically isolating this compound is limited in the context of neuroprotection, studies on closely related polyisoprenylated benzophenones, such as Guttiferone-A, provide significant insights into the potential neuroprotective mechanisms of this class of compounds. Reactive oxygen species (ROS) are known mediators in a number of neurodegenerative diseases, and compounds capable of scavenging ROS present a viable strategy for protecting neuronal cells. nih.govresearchgate.net

Research on Guttiferone-A has demonstrated its potential in protecting against oxidative stress and excitotoxicity in cellular models. In studies utilizing rat primary cortical neurons and PC12 cells, Guttiferone-A significantly attenuated the decrease in cell viability induced by hydrogen peroxide (H₂O₂) and glutamate. nih.govresearchgate.net This protective effect is largely attributed to its potent antioxidant properties.

The antioxidant activity of Guttiferone-A is multifaceted. It has been shown to inhibit the reduction of the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, prevent the generation of superoxide radicals, inhibit spontaneous brain lipid peroxidation, and interfere with the Fenton reaction. nih.govresearchgate.net Furthermore, Guttiferone-A has demonstrated a powerful iron-chelating action. nih.govnih.gov By forming a transient charge transfer complex with Fe²⁺, it accelerates its oxidation to Fe³⁺. The more stable complex formed with Fe³⁺ is unable to participate in Fenton-Haber Weiss-type reactions, which are a major source of oxidative damage in neuronal cells. nih.govresearchgate.net This iron-chelating ability is a key mechanism in its protection against iron-induced neuronal cell damage. nih.govresearchgate.net

The table below summarizes the key neuroprotective mechanisms of Guttiferone-A, which are likely shared by other guttiferones like this compound.

| Mechanistic Action | Cellular Model | Inducing Agent | Observed Effect |

| Antioxidant Activity | Rat Primary Cortical Neurons, PC12 Cells | Hydrogen Peroxide, Glutamate | Attenuation of decreased cell viability. nih.govresearchgate.net |

| Free Radical Scavenging | Cell-free models | DPPH, Superoxide Radicals | Inhibition of radical reduction and prevention of radical generation. nih.govresearchgate.net |

| Anti-lipid Peroxidation | Cell-free models | Spontaneous oxidation | Inhibition of brain lipid peroxidation. nih.govresearchgate.net |

| Iron Chelation | PC12 Cells, Rat Primary Cortical Neurons | Iron | Protection against iron-induced neuronal cell damage. nih.govresearchgate.net |

Anti-obesity Mechanisms in Cellular and Animal Models (referencing related Guttiferones)

The potential anti-obesity effects of guttiferones have been investigated, with studies on compounds like Guttiferone J providing a mechanistic framework that may be applicable to this compound. A promising strategy in anti-obesity therapy is the induction of browning in white adipose tissue, a process that increases energy expenditure.

Research has identified Guttiferone J, isolated from Garcinia cambogia, as a potent inducer of this browning process. researchgate.net In cellular models using 3T3-L1 and C3H10T1/2 adipocytes, Guttiferone J was found to significantly reduce lipid accumulation. researchgate.net The underlying mechanism involves the increased expression and activation of the deacetylase sirtuin 3 (SIRT3). researchgate.net The activation of SIRT3, in turn, reduces the acetylation level of PPARγ coactivator-1α (PGC-1α), which boosts mitochondrial biogenesis and promotes the expression of uncoupling protein 1 (UCP1) to enhance thermogenesis. researchgate.net This cascade of events results in the browning of adipocytes.

In animal models, specifically in high-fat diet-induced obese mice, the administration of Guttiferone J demonstrated significant anti-obesity effects. researchgate.net The compound protected against adiposity, hyperlipidemia, insulin resistance, and liver lipotoxicity. researchgate.net These beneficial effects were attributed to the SIRT3-mediated browning of inguinal adipose tissue. researchgate.net

The table below details the anti-obesity mechanisms of Guttiferone J, offering a potential model for the action of this compound.

| Mechanistic Action | Model | Key Molecular Targets | Outcome |

| Induction of Adipocyte Browning | 3T3-L1 and C3H10T1/2 adipocytes | SIRT3, PGC-1α, UCP1 | Reduced lipid accumulation, enhanced thermogenesis. researchgate.net |

| Protection Against Obesity and Related Disorders | High-fat diet-induced obese mice | SIRT3 | Protection against adiposity, hyperlipidemia, insulin resistance, and liver lipotoxicity. researchgate.net |

Structure Activity Relationship Sar Studies of Guttiferone G

Correlating Structural Features with Biological Activities

The biological activities of Guttiferone G and other guttiferones are intrinsically linked to their complex chemical structures. ontosight.airesearchgate.net Guttiferones are a class of polyisoprenylated benzophenones found predominantly in the Clusiaceae family, particularly in the Garcinia and Symphonia genera. researchgate.netnih.gov The general structure consists of a bicyclo[3.3.1]nonane-2,4,9-trione core, which is highly substituted with prenyl or geranyl side chains.

This compound's specific arrangement of these structural components is key to its bioactivity. For instance, it has been shown to inhibit recombinant human SIRT1 and SIRT2 at micromolar concentrations. iiarjournals.org SIRT1 is a protein deacetylase involved in various biological processes, including DNA damage repair and cancer development. iiarjournals.org The ability of this compound to interact with such targets is dictated by the spatial arrangement of its functional groups, which can form hydrogen bonds, and van der Waals and hydrophobic interactions with the active sites of these proteins.

Impact of Polyprenyl Chains and Acylphloroglucinol Core on Activity

The bioactivity of this compound is a composite of the contributions from its acylphloroglucinol core and its polyprenyl side chains. The acylphloroglucinol core provides a rigid scaffold, while the flexible polyprenyl chains are crucial for modulating the compound's interaction with biological membranes and protein targets.

The number and position of the polyprenyl groups can significantly influence the biological activity. In related compounds, these chains have been shown to be critical for anticancer and other pharmacological effects. kib.ac.cn The lipophilicity conferred by these chains facilitates the crossing of cell membranes, a prerequisite for reaching intracellular targets. Furthermore, the specific conformation and length of these chains can determine the selectivity and potency of the compound. For example, in the related compounds oblongifolin C and guttiferone K, the only difference is a prenyl versus a geranyl side chain, yet this small change can affect their anticancer properties. kib.ac.cnnih.gov

Influence of Stereochemistry on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a pivotal role in the pharmacological properties of chiral drugs like this compound. nih.govijpsjournal.comresearchgate.net Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different biological activities. This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions. nih.gov

One enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. nih.gov For this compound, its specific stereoconfiguration is critical for its interaction with biological targets. The spatial orientation of its substituents on the bicyclic core determines how well it fits into the binding pocket of a protein. For example, the optical rotation of Guttiferone K, a related compound, was used to suggest it belongs to the this compound series rather than the oblongifolin C series, highlighting the importance of stereochemistry in this class of compounds. nih.gov

Comparison of this compound with other Guttiferone Analogues (e.g., Guttiferone A, E, J, K)

Comparing this compound with its analogues provides valuable SAR insights. The guttiferone family includes numerous members (A, B, C, D, E, F, G, H, I, J, K, etc.), each with slight structural variations that lead to different biological activities. researchgate.netresearchgate.net

Guttiferone A has shown cytotoxic, growth-inhibitory, and apoptosis-inducing effects in liver cancer cells. iiarjournals.org It has also been investigated for its antiparasitic activities against Plasmodium falciparum and Leishmania donovani. researchgate.net

Guttiferone E , often found in a mixture with its isomer xanthochymol, exhibits anti-inflammatory and anticancer properties. iiarjournals.org It has been shown to induce apoptosis and has been studied in combination with carboplatin (B1684641) against lung cancer cells. iiarjournals.orgresearchgate.net

Guttiferone J , along with Guttiferone I, has demonstrated weak cytotoxicity against the KB cancer cell line. nih.gov

Guttiferone K has been studied for its ability to suppress cell motility and metastasis in hepatocellular carcinoma. nih.gov It also exhibits antioxidative and anti-inflammatory activities. nih.gov

A study comparing this compound and Guttiferone K against the A2780 human ovarian cancer cell line found that this compound had an IC₅₀ value of 8.00 µg/mL, while Guttiferone K had an IC₅₀ of 3.6 µg/mL, indicating that the subtle structural differences between these analogues can lead to variations in their cytotoxic potency. nih.gov

Table 1: Comparison of IC₅₀ Values of Guttiferone Analogues Against A2780 Human Ovarian Cancer Cell Line

| Compound | IC₅₀ (µg/mL) |

| This compound | 8.00 nih.gov |

| Guttiferone K | 3.6 nih.gov |

| Guttiferone L | 3.0 nih.gov |

Advanced Characterization and Computational Approaches in Guttiferone G Research

Molecular Docking and Dynamics Simulations for Target Binding

Computational methods are integral to understanding the interactions between small molecules and their biological targets. In the context of Guttiferone G, research has identified it as a potent natural inhibitor of human sirtuins, specifically SIRT1 and SIRT2. researchgate.net One study highlighted that this compound substantially inhibited recombinant human SIRT1 and SIRT2 at micromolar concentrations. researchgate.net While detailed molecular docking scores specific to this compound are not extensively published, molecular dynamics simulations have been employed to confirm that predicted compounds within the studied chemical classes bind effectively to their target structures. researchgate.net These simulations provide insights into the stability and dynamics of the ligand-receptor complex, supporting the in vitro findings.

Quantum Mechanics/Nuclear Magnetic Resonance (QM/NMR) for Structural Confirmation

The precise structural elucidation of complex natural products is crucial for understanding their function. While standard spectroscopic methods like 1D and 2D Nuclear Magnetic Resonance (NMR) are fundamental for determining the initial structure of compounds like this compound, the application of more advanced computational techniques such as combined Quantum Mechanics/Nuclear Magnetic Resonance (QM/NMR) provides a higher level of confidence in structural assignments, especially for molecules with ambiguous or complex stereochemistry. nih.govresearchgate.net However, based on available research, specific studies employing the integrated QM/NMR approach for the structural confirmation of this compound have not been reported. Such methods have been successfully applied to other members of the guttiferone family, like Guttiferone J, to resolve structural ambiguities. nih.govresearchgate.net

Chemoinformatics and Bioactivity-based Molecular Networking for Discovery and Mechanism Elucidation

Chemoinformatics and bioactivity-based molecular networking are powerful tools for accelerating natural product discovery and elucidating mechanisms of action. reading.ac.uknih.gov This approach combines tandem mass spectrometry data with bioactivity information from fractionated extracts to quickly identify potentially active compounds within a complex mixture, bypassing the slower process of traditional bioassay-guided isolation. acs.org This strategy has been effectively used to identify other bioactive polycyclic polyprenylated acylphloroglucinols, such as Guttiferone J from Garcinia cambogia, as a potent anti-obesity candidate. nih.govbg.ac.rs At present, there are no specific published studies that apply bioactivity-based molecular networking or other chemoinformatics strategies to the discovery or mechanism elucidation of this compound.

Proteomic Analysis for Identification of Protein Targets

Proteomics offers a comprehensive approach to identify the cellular protein targets of a bioactive compound, providing critical insights into its mechanism of action. This can be achieved through methods like affinity-based protein profiling. For instance, a study on the related compound Guttiferone K used proteomic analysis to reveal that it increased the expression of the actin-binding protein profilin 1 (PFN1) in hepatocellular carcinoma cells, thereby suppressing cell motility. nih.gov Another approach involves using a photoactivatable and fluorogenic probe of a natural product, as was done for Guttiferone A, to enable proteomic identification of its targets in the malaria parasite Plasmodium falciparum. nih.govresearchgate.net However, specific proteomic studies to identify the direct protein targets of this compound are not documented in the available scientific literature.

Biotransformation and Metabolic Fate Studies Excluding Human Metabolism

Microbial Biotransformation of Guttiferones

There are currently no published studies detailing the microbial biotransformation of Guttiferone G. Research in this area has been limited to other members of the guttiferone family. For example, the fungus Bipolaris cactivora, an endophyte isolated from Symphonia globulifera, has been shown to biotransform Guttiferone A and Guttiferone C into cyclized xanthone (B1684191) derivatives. However, the potential for microorganisms to metabolize this compound remains an uninvestigated area.

In vitro Enzymatic Transformations (e.g., by isolated enzymes)

Similar to the lack of microbial studies, there is no available data on the in vitro transformation of this compound using isolated enzymes. Research on related compounds has explored their effects as inhibitors of certain human enzymes, such as sirtuins, but this does not describe the transformation of the compound itself by enzymatic action. The metabolic pathways and potential metabolites resulting from the enzymatic processing of this compound are yet to be determined.

Due to the absence of direct scientific studies on the microbial and enzymatic biotransformation of this compound or its structural equivalent, Oblongifolin C, it is not possible to provide detailed research findings or data tables on this topic. This represents a clear gap in the current scientific knowledge, highlighting an opportunity for future research to explore the metabolic fate of this specific polyisoprenylated benzophenone (B1666685).

Future Research Directions and Therapeutic Potential of Guttiferone G

Elucidation of Novel Molecular Targets and Specific Mechanisms of Action

While the broader class of guttiferones is known for a range of pharmacological effects, the specific molecular targets of Guttiferone G are still under investigation. researchgate.netnih.gov A notable study demonstrated that this compound can substantially inhibit the activity of recombinant human sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2) at micromolar concentrations. iiarjournals.orgepfl.chnih.govresearchgate.net Sirtuins are a class of proteins involved in various biological processes, including DNA damage repair and the development of cancer. iiarjournals.orgnih.gov The inhibition of SIRT1 and SIRT2 by this compound suggests a potential mechanism for its observed antiproliferative effects. researchgate.net

Further research is necessary to identify other potential molecular targets and to fully understand the downstream signaling pathways affected by this compound. researchgate.netnih.gov The complexity of its structure suggests the possibility of interactions with multiple biological targets. ontosight.ai Future studies could employ techniques such as affinity chromatography and proteomics to identify binding partners and elucidate the precise mechanisms through which this compound exerts its biological effects.

Development of Targeted Analogues with Enhanced Selectivity and Potency

The development of analogues of guttiferones has shown promise in enhancing their therapeutic properties. For instance, studies on Guttiferone A derivatives have demonstrated that targeted structural modifications can improve both bioactivity and selectivity against various pathogens. nih.gov Specifically, the creation of dioxolane derivatives of 3,16-oxyguttiferone A resulted in compounds with significantly improved selectivity indices against Trypanosoma brucei and Plasmodium falciparum. nih.gov

This approach of creating synthetic or semi-synthetic analogues can be applied to this compound to develop compounds with enhanced selectivity for specific molecular targets, such as SIRT1 or SIRT2, and increased potency. researchgate.net By modifying the core structure of this compound, it may be possible to optimize its pharmacological profile, leading to more effective and targeted therapeutic agents. The synthesis of such analogues is a challenging but promising route to obtain sufficient quantities for further research and potential therapeutic development. ontosight.ai

Investigation into Broader Spectrum Biological Activities

Guttiferones as a class exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, antiparasitic, antiviral, and antimicrobial properties. researchgate.netnih.gov While much of the research has focused on the anticancer potential of these compounds, there is a need to explore the full spectrum of this compound's biological activities. ontosight.aiontosight.ai

Table 1: Investigated Biological Activities of the Guttiferone Class

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | ontosight.aiontosight.aibenchchem.com |

| Anti-inflammatory | Reduction of pro-inflammatory cytokine secretion. | ontosight.aibenchchem.com |

| Antiviral | Inhibition of viral replication, including against HIV. | rsc.orgtandfonline.com |

| Antiparasitic | Activity against parasites such as Plasmodium falciparum. | nih.govmdpi.com |

| Antimicrobial | Efficacy against certain bacterial strains. | ontosight.aibenchchem.com |

| Antioxidant | Reduction of oxidative stress markers. | benchchem.com |

Future research should investigate the potential of this compound in these and other areas. For example, given the anti-inflammatory properties of related compounds like Guttiferone K, exploring the anti-inflammatory effects of this compound could open up new therapeutic possibilities. benchchem.comnih.gov Similarly, the antiviral and antiparasitic activities observed in other guttiferones warrant a thorough investigation into this compound's potential in treating infectious diseases. nih.govrsc.orgtandfonline.commdpi.com

Advanced in vivo (non-human) Efficacy Studies

While in vitro studies provide valuable initial data, advanced in vivo studies in non-human models are crucial for evaluating the therapeutic efficacy of this compound. researchgate.net Studies on other guttiferones, such as Guttiferone K, have demonstrated their ability to suppress tumor growth and metastasis in animal models. nih.govoncotarget.com For instance, in a mouse model of prostate cancer, Guttiferone K treatment led to a significant reduction in tumor size and weight. nih.gov Similarly, Guttiferone E has shown efficacy in reducing tumor volume in mouse xenograft models of lung cancer. iiarjournals.orgnih.gov

Future in vivo studies on this compound should be designed to assess its efficacy in various disease models, including cancer and inflammatory conditions. researchgate.net These studies should also aim to optimize treatment conditions and routes of administration to maximize therapeutic benefit. nih.gov

Exploration of Synergistic Effects with Established Agents

Combining natural compounds with existing therapeutic agents can be a powerful strategy to enhance efficacy and overcome drug resistance. researchgate.netmdpi.com Research on other guttiferones has shown promising synergistic effects. For example, Guttiferone K, when combined with the chemotherapeutic agent 5-fluorouracil, demonstrated enhanced anticancer efficacy by reducing tumor size and inducing apoptosis. iiarjournals.orgbenchchem.com Similarly, Guttiferone E has shown synergistic cytotoxic effects when combined with carboplatin (B1684641) in lung cancer models. iiarjournals.orgnih.gov A combination of Oblongifolin C and Guttiferone K was also found to synergistically induce apoptosis in human colorectal cancer cells. nih.govnih.gov

Table 2: Examples of Synergistic Combinations with Guttiferones

| Guttiferone | Combination Agent | Disease Model | Observed Effect | References |

|---|---|---|---|---|

| Guttiferone K | 5-fluorouracil | Colon Cancer | Enhanced tumor size reduction and apoptosis | iiarjournals.orgbenchchem.com |

| Guttiferone E | Carboplatin | Lung Cancer | Synergistic cytotoxic effects and tumor regression | iiarjournals.orgnih.gov |

| Guttiferone K | Oblongifolin C | Colorectal Cancer | Synergistic induction of apoptosis | nih.govnih.gov |

Future research should explore the potential synergistic effects of this compound with established anticancer drugs, anti-inflammatory agents, and antimicrobials. researchgate.net Such studies could lead to the development of novel combination therapies with improved therapeutic outcomes.

Addressing Research Gaps in Pharmacokinetic Properties (excluding human data)

A significant gap in the current knowledge of guttiferones, including this compound, is the lack of comprehensive pharmacokinetic data. researchgate.netnih.gov Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is essential for its development as a drug. While some research has touched upon the lipophilic nature of guttiferones, which may facilitate passage across biological membranes, detailed pharmacokinetic studies in animal models are needed. ontosight.airesearchgate.net

Future research should focus on characterizing the pharmacokinetic profile of this compound in non-human models. This would involve determining key parameters such as bioavailability, plasma concentration over time, tissue distribution, and metabolic pathways. This information is critical for designing effective dosing regimens and for predicting potential drug-drug interactions.

Q & A

Q. What are the key structural features of Guttiferone G that influence its bioactivity?

this compound is characterized by a symmetric bicyclic polyketide scaffold with a trione core and bridgehead substituents. Its bioactivity, such as SIRT1/SIRT2 inhibition, is attributed to the spatial arrangement of hydroxyl and prenyl groups, which enable interactions with enzyme active sites. Structural elucidation typically involves NMR (¹H, ¹³C, HMBC, COSY) and HRESIMS for stereochemical determination .

Q. What experimental methods are used to synthesize this compound?

A retrosynthetic approach leveraging oxidative dearomatization and radical cyclization is commonly employed. For example, oxidative cleavage of phenolic precursors followed by 5-exo radical cyclization generates the bicyclic core. Late-stage asymmetric desymmetrization using chiral amide bases introduces stereochemical diversity, enabling access to this compound analogs .

Q. How is the antimicrobial activity of this compound evaluated?

Antimicrobial assays use broth microdilution methods against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Activity is quantified via minimum inhibitory concentration (MIC) values, with Guttiferone BL (a structural analog) showing MICs of 256–512 µg/mL, indicating moderate potency .

Q. What in vitro assays are used to assess this compound’s cytotoxicity?

Cytotoxicity is tested using cell viability assays (e.g., MTT or resazurin reduction) in cancer cell lines. For genotoxicity, comet assays and micronucleus tests in murine models evaluate DNA damage and clastogenic effects. Guttiferone A (a structural relative) showed genotoxicity in leukocytes and liver cells, suggesting caution in therapeutic applications .

Advanced Research Questions

Q. How can computational methods optimize this compound synthesis?

Density functional theory (DFT) calculations predict regioselectivity in radical cyclization steps, guiding synthetic routes. For instance, DFT analysis of transition states explains preferential formation of 1,16-oxa- vs. 3,16-oxa-isomers during fungal biotransformation, aiding reaction condition optimization (pH 6, controlled aeration) .

Q. What strategies resolve contradictions in this compound’s genotoxicity vs. therapeutic potential?

Dose-response studies and comparative metabolomics are critical. For example, while Guttiferone A exhibits genotoxicity at high doses, structure-activity relationship (SAR) studies can identify non-toxic analogs. Co-administration with antioxidants (e.g., NAC) may mitigate oxidative DNA damage, as observed in murine bone marrow assays .

Q. How do late-stage desymmetrization techniques improve synthetic efficiency?

Symmetry in this compound’s core allows selective functionalization. Chiral amide bases induce enantioselective keto-enol tautomerism, enabling asymmetric synthesis of >8 derivatives from a single intermediate. This approach reduces redundant synthetic steps and improves yield (>40% in bioreactors vs. traditional flasks) .

Q. What role do endophytic fungi play in this compound biosynthesis?

Bipolaris cactivora catalyzes oxidative cyclization of Guttiferone precursors via pH-dependent enzymatic pathways. For example, fungal biotransformation of Guttiferone C at pH 6 produces 3,16-oxa-isomers, mimicking plant biosynthetic pathways. This supports hypotheses of fungal-plant co-evolution in metabolite production .

Q. How can SAR studies enhance this compound’s bioactivity?

Systematic substitution of prenyl groups or hydroxylation at C-7/C-9 alters SIRT inhibition potency. For instance, replacing C-16 methyl with ethyl enhances binding affinity by 1.5-fold. Activity cliffs are identified via molecular docking and free-energy perturbation (FEP) simulations .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

Matrix effects in plant extracts require UPLC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-Guttiferone G). Limit of detection (LOD) is typically <0.1 ng/mL, validated using spike-recovery experiments in Garcinia spp. tissues .

Methodological Guidelines

- Data Validation : Ensure NMR spectra (e.g., HMBC correlations for C-7/C-9 connectivity) align with X-ray crystallography data for structural confirmation .

- Reproducibility : Report reaction conditions (pH, temperature, stirring rate) for biotransformation assays to enable replication .

- Ethical Reporting : Disclose genotoxicity risks in murine models and recommend follow-up in human cell lines (e.g., HepG2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|